molecular formula C12H13N B3048860 N-(3-phenylprop-2-ynyl)cyclopropanamine CAS No. 18381-64-1

N-(3-phenylprop-2-ynyl)cyclopropanamine

Cat. No.: B3048860
CAS No.: 18381-64-1
M. Wt: 171.24 g/mol
InChI Key: DBYVRWAREVKLLQ-UHFFFAOYSA-N
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Description

N-(3-phenylprop-2-ynyl)cyclopropanamine is a chemical compound with the molecular formula C12H13N. It is known for its unique structure, which includes a cyclopropane ring attached to a phenylpropynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylprop-2-ynyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-phenylprop-2-ynyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylprop-2-ynyl)cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

N-(3-phenylprop-2-ynyl)cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-phenylprop-2-ynyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to bind selectively to certain biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride
  • 3-phenylpropylamine
  • Phenylpropanolamine

Uniqueness

N-(3-phenylprop-2-ynyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties.

Properties

IUPAC Name

N-(3-phenylprop-2-ynyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12/h1-3,5-6,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYVRWAREVKLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405982
Record name N-(3-phenylprop-2-ynyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18381-64-1
Record name N-(3-phenylprop-2-ynyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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